Ethyl 3,6-dichloropyridine-2-carboxylate
Overview
Description
Ethyl 3,6-dichloropyridine-2-carboxylate is an organic compound with the molecular formula C₈H₇Cl₂NO₂ and a molecular weight of 220.053 . It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3,6-dichloropyridine-2-carboxylate can be synthesized through the esterification of 3,6-dichloropyridine-2-carboxylic acid with ethanol. The reaction typically requires an acidic catalyst to proceed efficiently . The general reaction scheme is as follows:
3,6-dichloropyridine-2-carboxylic acid+ethanol→Ethyl 3,6-dichloropyridine-2-carboxylate+water
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and advanced purification techniques to isolate the desired ester .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,6-dichloropyridine-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield 3,6-dichloropyridine-2-carboxylic acid and ethanol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic conditions to facilitate the breakdown of the ester bond.
Oxidation and Reduction: Various oxidizing or reducing agents depending on the desired transformation.
Major Products Formed
Nucleophilic substitution: Substituted pyridine derivatives.
Hydrolysis: 3,6-dichloropyridine-2-carboxylic acid and ethanol.
Oxidation and Reduction: Various oxidized or reduced forms of the compound.
Scientific Research Applications
Ethyl 3,6-dichloropyridine-2-carboxylate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 3,6-dichloropyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 3,6-dichloropyridine-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 2,6-dichloropyridine-3-carboxylate: Similar structure but different substitution pattern on the pyridine ring.
3,6-Dichloropyridine-2-carboxylic acid: The acid form of the compound.
3,6-Dichloropicolinic acid: Another derivative of pyridine with similar properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
Properties
IUPAC Name |
ethyl 3,6-dichloropyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO2/c1-2-13-8(12)7-5(9)3-4-6(10)11-7/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFCLGHVIXWPPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50669904 | |
Record name | Ethyl 3,6-dichloropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50669904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
253440-88-9 | |
Record name | Ethyl 3,6-dichloropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50669904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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